molecular formula C10H15NS B14450357 Ethanethiol, 2-(di(2-butynyl)amino)- CAS No. 75606-38-1

Ethanethiol, 2-(di(2-butynyl)amino)-

Cat. No.: B14450357
CAS No.: 75606-38-1
M. Wt: 181.30 g/mol
InChI Key: LRXFPXRZILGPCW-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(di(2-butynyl)amino)- is a sulfur-containing organic compound characterized by an ethanethiol backbone (C₂H₅SH) substituted with a di(2-butynyl)amino group (-N(CH₂C≡CH)₂). This structure combines the nucleophilic thiol (-SH) group with a propargyl-substituted amine, which may confer unique reactivity and applications in organic synthesis, coordination chemistry, or pharmaceuticals.

Properties

CAS No.

75606-38-1

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-[bis(but-2-ynyl)amino]ethanethiol

InChI

InChI=1S/C10H15NS/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,7-10H2,1-2H3

InChI Key

LRXFPXRZILGPCW-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(CCS)CC#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(di(2-butynyl)amino)- typically involves the reaction of ethanethiol with di(2-butynyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of ethanethiol, 2-(di(2-butynyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(di(2-butynyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiols, amines.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

Potential Applications

Ethanethiol, 2-(di(2-butynyl)amino)- has potential applications in organic synthesis and medicinal chemistry. Studies on the interactions of ethanethiol derivatives with various biomolecules have revealed important insights into their potential therapeutic roles.

Organic Synthesis Ethanethiol, 2-(di(2-butynyl)amino)- serves as a building block for more complex organic molecules. The presence of both thiol and amine functionalities in its structure allows it to engage in diverse chemical reactions, which are significant in organic synthesis, particularly in the formation of more complex molecules.

Medicinal Chemistry The biological activity of ethanethiol derivatives is an area of growing interest. Compounds with thiol and amine functionalities have been studied for their potential therapeutic roles.

Similar Compounds

Ethanethiol, 2-(di(2-butynyl)amino)- shares structural features with several other compounds. The following table compares Ethanethiol, 2-(di(2-butynyl)amino)- with some similar compounds, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Ethanethiol (C₂H₆S)Simple thiolBasic structure without amine functionality
2-Butyne-1-thiol (C₄H₆S)Terminal alkyne with thiolLacks amino group
Diethylamine (C₄H₁₁N)Simple secondary amineNo thiol group; different reactivity profile
3-Mercaptopropionic acid (C₃H₆O₂S)Thiol with carboxylic acidMore acidic; used in bioconjugation

Ethanethiol, 2-(di(2-butynyl)amino)- is unique due to its combination of both thiol and amine functionalities, allowing it to engage in diverse reactions.

Thiol-containing Peptide and Electrophilic Alkynes

Shiu et al. reacted a protected cysteine with various electrophilic alkynes in aqueous acetonitrile conditions . Quantitative functionalization of the thiol moiety in buffered conditions was observed . The E/ Z stereochemical outcome of the unsaturated product is also affected by the electronics of the Michael acceptor .

Table 3. Conversion between a Thiol-Containing Peptide and Various Electrophilic Alkynes in Aqueous Acetonitrile Mixtures

R 1R 2H 2OpH = 8 buffer
–NHPhH<560
–OMeH30100
–PhH100100
–CH 2CH 2PhH100100
–Ph–C 4H 9<5100
–CH 2CH 2Ph–C 4H 9<5100

Mechanism of Action

The mechanism of action of ethanethiol, 2-(di(2-butynyl)amino)- involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can interact with various biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Alkyne Groups: The di(2-butynyl)amino group introduces sp-hybridized carbons, enhancing reactivity in cycloaddition reactions (e.g., Huisgen click chemistry) compared to alkyl-substituted analogs like diethylamino derivatives . Deuterated Analogs: Isotopic substitution (e.g., methyl-d₃, ethyl-d₅) minimally affects chemical reactivity but is critical in mass spectrometry and metabolic tracing . Steric Bulk: Bulky groups (e.g., tricyclic decane) reduce solubility in polar solvents, whereas smaller substituents (e.g., diethylamino) improve miscibility in organic phases .

Synthesis Pathways: Similar to 2-((2-methoxyethyl)(methyl)amino)ethanol (), the target compound may be synthesized via nucleophilic substitution between a primary amine (e.g., 2-butynylamine) and a bromoethanol derivative, followed by thiolation.

Coordination Chemistry: Diethylaminoethanethiol acts as a ligand for transition metals, a role that could extend to the di(2-butynyl)amino variant due to its electron-donating nitrogen and sulfur atoms .

Research Findings and Data Gaps

Reactivity: The alkyne groups in di(2-butynyl)amino substituents may enable conjugation with azides or participation in Sonogashira coupling, distinguishing it from saturated alkyl analogs.

Physical Properties: Predicted lower solubility in water compared to diethylamino derivatives due to increased hydrophobicity from alkynes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(di(2-butynyl)amino)ethanethiol, and how can they be addressed methodologically?

  • Answer : Synthesis often involves nucleophilic substitution or thiol-amine coupling. A critical challenge is controlling regioselectivity due to the reactive alkyne groups in 2-butynyl substituents. To mitigate side reactions, inert atmospheres (e.g., nitrogen) and low-temperature conditions (0–5°C) are recommended . Purification via column chromatography using silica gel modified with triethylamine can suppress alkyne polymerization. Confirmation of structure requires 1H^1 \text{H}-NMR to verify thiol proton integration (~1.3–1.5 ppm) and IR spectroscopy for S-H stretches (~2550 cm1^{-1}) .

Q. How can researchers optimize the stability of 2-(di(2-butynyl)amino)ethanethiol during storage and handling?

  • Answer : The compound’s thiol group is prone to oxidation. Storage under argon at –20°C in amber vials is essential. Adding stabilizers like 0.1% BHT (butylated hydroxytoluene) or EDTA can prevent disulfide formation. Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to monitor degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural isomerism?

  • Answer : 13C^{13} \text{C}-NMR is critical for distinguishing diastereomers arising from the chiral 2-butynyl groups. Key signals include alkynyl carbons (~70–85 ppm) and the amine-bearing carbon (~45–50 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms involving 2-(di(2-butynyl)amino)ethanethiol in catalytic systems?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for alkyne-thiol coupling reactions. Solvent effects (e.g., ethanol) should be incorporated via the polarizable continuum model (PCM). Molecular dynamics simulations can predict steric hindrance from the bulky 2-butynyl groups, explaining reduced catalytic activity in certain systems .

Q. How do steric and electronic effects of the 2-butynyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing nature of alkynes reduces nucleophilicity at the sulfur atom, necessitating stronger bases (e.g., NaH) for deprotonation. Steric bulk limits accessibility in Pd-catalyzed couplings; smaller ligands (e.g., PPh3_3) improve yields. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers for thiolate formation .

Q. What methodologies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Answer : Discrepancies in 1H^1 \text{H}-NMR integration ratios may arise from tautomerism or paramagnetic impurities. Deuterium exchange experiments (D2 _2O shake) confirm labile protons. X-ray crystallography provides unambiguous structural validation, though crystallization challenges (e.g., low melting points) require slow evaporation from ether/pentane mixtures .

Q. How can researchers design experiments to probe the compound’s role in modulating enzyme activity?

  • Answer : Use stopped-flow kinetics to measure thiol-disulfide exchange rates with enzymes like thioredoxin reductase. Site-directed mutagenesis can identify cysteine residues critical for binding. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd _d) and stoichiometry, while circular dichroism (CD) monitors conformational changes .

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